{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone
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Overview
Description
The compound {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone is a complex organic molecule that features a quinoline core structure substituted with a thiophene ring and a methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst to form the quinoline core. The thiophene ring can be introduced through a subsequent coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong acids or bases, as well as specific catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinoline or thiophene rings.
Scientific Research Applications
{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone: has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: It may be investigated for its potential biological activity, including its ability to interact with specific enzymes or receptors.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: In industrial applications, the compound may be used in the development of new polymers or as a component in advanced materials.
Mechanism of Action
The mechanism by which {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone: can be compared to other quinoline derivatives, such as:
- 2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-methoxyphenyl)methanone
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and potential applications. The unique combination of the thiophene ring and the methylphenylamino group in This compound may confer distinct electronic properties or biological activities that set it apart from other related compounds.
Properties
Molecular Formula |
C23H24N2OS |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C23H24N2OS/c1-15-6-9-18(10-7-15)24-20-14-17(3)25(23(26)22-5-4-12-27-22)21-11-8-16(2)13-19(20)21/h4-13,17,20,24H,14H2,1-3H3 |
InChI Key |
LIYAPMXMMPCRAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=CS3)C=CC(=C2)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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